molecular formula C7H9Cl2NO2S B2986540 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2243509-11-5

2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2986540
CAS No.: 2243509-11-5
M. Wt: 242.11
InChI Key: QBZXMWNGMKAHOV-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains an amino group and a chloro substituent on the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Chlorination of Thiophene Derivatives: Starting with thiophene, the compound can be chlorinated at the 2-position to form 2-chlorothiophene. Subsequent reactions can introduce the amino and carboxylic acid groups.

  • Amination and Carboxylation: The chlorinated thiophene can undergo amination to introduce the amino group, followed by carboxylation to form the propanoic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

  • Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst.

  • Amination: The chlorinated product is then subjected to amination using ammonia or an amine source.

  • Carboxylation: Finally, the aminated product undergoes carboxylation to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the chloro or amino positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro substituent can influence the electronic properties of the molecule. These interactions can affect various biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride: This compound is structurally similar but differs in the position of the chloro substituent.

  • 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: This compound has an additional methylene group compared to the target compound.

Uniqueness: 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXMWNGMKAHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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